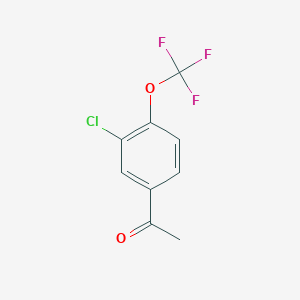

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSQQCHYIYPNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564090 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-27-9 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129604-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-4'-(trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

CAS Number: 129604-27-9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's synthesis, properties, and potential applications.

Introduction and Core Chemical Properties

This compound is a specialty chemical intermediate characterized by a trifluoromethoxy group and a chlorine atom on the phenyl ring. The presence of these halogenated substituents significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability and binding affinity to biological targets.[2][3] Its unique properties make it a desirable feature in modern drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129604-27-9 | [4] |

| Molecular Formula | C9H6ClF3O2 | [5][6] |

| Molecular Weight | 238.59 g/mol | [5] |

| IUPAC Name | 1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | |

| Synonyms | 3-Chloro-4-(trifluoromethoxy)acetophenone, 3'-Chloro-4'-trifluoromethoxyacetophenone | [5] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥98% | [5] |

| InChI Key | BUSQQCHYIYPNTO-UHFFFAOYSA-N | [5] |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-chloro-2-(trifluoromethoxy)benzene, with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism and Rationale for Experimental Choices

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of reagents and conditions is critical for achieving high yield and purity.

-

Starting Material: 1-chloro-2-(trifluoromethoxy)benzene is the logical precursor. The directing effects of the chloro and trifluoromethoxy groups will influence the position of acylation.

-

Acylating Agent: Acetyl chloride or acetic anhydride are common and effective acylating agents for introducing the ethanone moiety.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to generate the acylium ion from the acylating agent.[9] The amount of catalyst is crucial; typically, slightly more than one equivalent is used as it complexes with the product ketone.

-

Solvent: An inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is used to dissolve the reactants and facilitate the reaction.

-

Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or gently heated to drive the reaction to completion.

Proposed Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise via the dropping funnel.

-

Addition of Substrate: 1-chloro-2-(trifluoromethoxy)benzene (1.0 equivalent) is then added dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: A typical analytical workflow for the characterization of this compound.

Biological Activity and Potential Signaling Pathways

Currently, there is no specific data in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the presence of the trifluoromethyl group in many bioactive molecules suggests that derivatives of this compound could potentially exhibit a range of activities. [1][10]For instance, trifluoromethyl-containing compounds have been investigated for their antimicrobial and anticancer properties. [11]Further research, such as high-throughput screening and medicinal chemistry campaigns, would be necessary to elucidate any potential biological effects of molecules derived from this intermediate.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its synthesis is accessible through established methods like Friedel-Crafts acylation, and its characterization can be robustly achieved using standard analytical techniques. While its direct biological applications are yet to be explored, its structural motifs are highly relevant to modern chemical research and development. This guide provides a foundational understanding for scientists and researchers working with this and related compounds.

References

- Cialdella, P., et al. (2010). Organic Process Research & Development, 14(4), 859-865.

-

OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Qingmu Pharmaceutical. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

PubChemLite. (n.d.). This compound (C9H6ClF3O2). [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

- Google Patents. (n.d.). Process to prepare 1- (3,5-dichlorophenyl)

- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Pharmaffiliates. (n.d.). 1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. (2022). 1D 19 F-NMR spectrum of 300 mM... [Link]

-

ResearchGate. (2014). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. rsc.org [rsc.org]

- 5. This compound [cymitquimica.com]

- 6. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 11. Buy 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone [smolecule.com]

A Guide to the Molecular Weight Determination of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone for Pharmaceutical Research

Abstract

The precise characterization of chemical entities is a foundational pillar of modern drug discovery and development. For novel building blocks like 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, establishing an accurate molecular weight is the primary step in confirming chemical identity and ensuring purity. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of both the theoretical principles and the practical, field-proven methodologies for determining the molecular weight of this compound. We will delve into the distinction between average molecular weight and monoisotopic mass, present a detailed protocol for high-resolution mass spectrometry, and discuss the significance of this data in a regulatory and quality control context.

Compound Profile: this compound

This compound is a substituted acetophenone derivative. Such halogenated and trifluoromethoxylated phenyl structures are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. Accurate knowledge of its fundamental properties is non-negotiable for its use in further synthetic applications.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 3'-Chloro-4'-(trifluoromethoxy)acetophenone | [1] |

| CAS Number | 129604-27-9 | [2][3][4][5] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2] |

| Average Molecular Weight | 238.59 g/mol | N/A |

| Monoisotopic Mass | 237.99847 Da | N/A |

| Melting Point | 98-99°C | N/A |

| Boiling Point | 261°C at 760 mmHg | N/A |

Theoretical Molecular Weight: Calculation and Context

The molecular weight of a compound can be expressed in two distinct ways: the average molecular weight (often used in stoichiometry) and the monoisotopic mass (essential for mass spectrometry).

Average Molecular Weight Calculation

This value is derived using the weighted average atomic masses of all atoms in the molecular formula, reflecting their natural isotopic abundances.

-

Formula: C₉H₆ClF₃O₂

The calculation is as follows: (9 × 12.011 u) + (6 × 1.008 u) + (1 × 35.453 u) + (3 × 18.998 u) + (2 × 15.999 u) = 238.59 u

Monoisotopic Mass Calculation

This value is calculated using the exact mass of the most abundant stable isotope of each element. This is the mass that is most precisely measured by high-resolution mass spectrometry.[6]

-

Isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O

The calculation is as follows: (9 × 12.00000 u) + (6 × 1.00783 u) + (1 × 34.96885 u) + (3 × 18.99840 u) + (2 × 15.99491 u) = 237.99847 u

The distinction is critical. For a chemist preparing a bulk reaction, the average molecular weight is sufficient. For an analytical scientist confirming a molecule's identity via mass spectrometry, the monoisotopic mass is the expected experimental value.

Experimental Verification via High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[6][7][8] For a small, polarizable molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft ionization" method as it minimizes fragmentation and preserves the molecular ion.[9][10]

Analytical Workflow

The overall process from sample preparation to data analysis is a systematic workflow designed to ensure accuracy and reproducibility.

Caption: Workflow for MW determination by ESI-MS.

Detailed Experimental Protocol: ESI-HRMS

This protocol is designed as a self-validating system, incorporating instrument calibration and specific data features for trustworthy results.

-

Instrument Calibration:

-

Causality: Before analysis, the mass spectrometer must be calibrated using a known standard solution (e.g., sodium trifluoroacetate or a commercial mix). This ensures the mass accuracy of the measurement is within an acceptable tolerance (typically < 5 ppm). Failure to calibrate invalidates any subsequent measurements.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.

-

Perform a serial dilution from the stock solution to a final concentration of 5 µg/mL using a solvent system of 50:50 acetonitrile:water with 0.1% formic acid.

-

Expertise: The addition of formic acid is crucial. It provides a source of protons (H⁺) to facilitate the formation of the protonated molecular ion, [M+H]⁺, which is the species we aim to detect in positive ion mode.

-

-

Mass Spectrometer Configuration:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).

-

Scan Range: Set the mass scan range to m/z 150-400 to ensure the expected molecular ion is bracketed.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120°C.

-

-

Data Acquisition and Interpretation:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data for approximately 1-2 minutes to obtain a stable signal and average spectra.

-

Expected Observation 1 (Primary Ion): The primary ion of interest will be the protonated molecule, [M+H]⁺.

-

Theoretical m/z: 237.99847 (Monoisotopic Mass) + 1.00783 (Mass of H⁺) = 239.00630 m/z .

-

-

Expected Observation 2 (Trustworthiness Check): The presence of chlorine provides a definitive isotopic signature.[11] Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[12] This results in two distinct peaks for the molecular ion, separated by approximately 2 Da.[13][14]

-

M Peak: The ion containing ³⁵Cl at ~239.00630 m/z.

-

M+2 Peak: The ion containing ³⁷Cl at ~241.00335 m/z.

-

The intensity ratio of the M peak to the M+2 peak should be approximately 3:1 .[11][13] This characteristic pattern is a powerful confirmation that a single chlorine atom is present in the molecule.

-

-

Significance in Drug Development and Quality Control

-

Identity Confirmation: An experimentally determined accurate mass that matches the theoretical monoisotopic mass to within 5 ppm provides unambiguous confirmation of the compound's elemental composition and, by extension, its identity.

-

Purity Assessment: Mass spectrometry is highly sensitive and can detect impurities, even at low levels. The absence of significant unexpected ions in the mass spectrum is a strong indicator of high sample purity.

-

Regulatory Imperative: For compounds intended for use in preclinical or clinical studies, accurate mass data is a mandatory component of the characterization package submitted to regulatory agencies (e.g., FDA, EMA). It forms the basis of the Certificate of Analysis (CoA) for a given synthetic batch.

Conclusion

The molecular weight of this compound is a fundamental parameter that underpins its use in scientific research. While theoretical calculations provide an expected value of 238.59 g/mol (average) and 237.99847 Da (monoisotopic), experimental verification is paramount. High-resolution mass spectrometry using electrospray ionization offers a robust, accurate, and self-validating method for this determination. The observation of the protonated molecule [M+H]⁺ at m/z 239.00630, coupled with the characteristic 3:1 isotopic pattern of the M and M+2 peaks, provides the highest level of confidence in the compound's identity and structural integrity, satisfying the rigorous demands of the pharmaceutical industry.

References

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., Williams, K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link].

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link].

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Cromedia. Available at: [Link].

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Available at: [Link].

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link].

-

Isotope Abundance. Chemistry LibreTexts. (2022, July 3). Available at: [Link].

-

Mass Spectrum Of Chlorine. Chemistry Dictionary. (2019, December 3). Available at: [Link].

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link].

-

How to Determine Molecular Weight? MtoZ Biolabs. Available at: [Link].

-

Mass Spectrometry: Overview. JoVE. (2024, April 4). Available at: [Link].

-

New Technique Improves Mass Spectrometry for Precise Molecular Analysis. AZoM.com. (2026, January 8). Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

This compound – (129604-27-9). EON Biotech. Available at: [Link].

Sources

- 1. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]

- 2. This compound | 129604-27-9 [sigmaaldrich.com]

- 3. Product List | BIOZOL [biozol.de]

- 4. eontrading.uk [eontrading.uk]

- 5. This compound | 129604-27-9 [sigmaaldrich.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Video: Mass Spectrometry: Overview [jove.com]

- 8. azooptics.com [azooptics.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. One moment, please... [chemdictionary.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Ketone Building Block

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, with CAS Number 129604-27-9, is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a trifluoromethoxy group, a chlorine atom, and a reactive acetyl moiety on a phenyl ring, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals. The trifluoromethoxy group (-OCF₃), a bioisostere of the methoxy group, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in the design of bioactive compounds.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in synthesis and analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 129604-27-9 | [3] |

| Molecular Formula | C₉H₆ClF₃O₂ | [3] |

| Molecular Weight | 238.59 g/mol | [3] |

| Physical Form | Clear, colorless to slightly pale yellow liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Predicted XlogP | 3.6 | [4] |

| Storage Temperature | Room Temperature | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the substitution on the phenyl ring.

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.5-8.0 ppm. The protons on the aromatic ring will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.6 ppm, corresponding to the three protons of the acetyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 120-150 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 25-30 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-F Stretch (Trifluoromethoxy): Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: An absorption band is expected in the region of 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands will be observed in their respective regions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 238, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Predicted Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 239.00812 and [M+Na]⁺ at m/z 260.99006.[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[5][6] This classic electrophilic aromatic substitution reaction is a robust and widely used method for the preparation of aromatic ketones.[7][8]

Synthetic Pathway: Friedel-Crafts Acylation

The primary route for the synthesis involves the reaction of 1-chloro-2-(trifluoromethoxy)benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[7]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The mixture will form a complex, generating the acylium ion electrophile.

-

Electrophilic Aromatic Substitution: To this mixture, add a solution of 1-chloro-2-(trifluoromethoxy)benzene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three main components: the aromatic ring, the ketone functional group, and the trifluoromethoxy and chloro substituents.

Reactivity of the Aromatic Ring

The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][9] The chlorine atom also contributes to this deactivation. Therefore, further electrophilic substitution on the aromatic ring would require harsh reaction conditions.

Reactivity of the Carbonyl Group

The ketone functionality is the primary site of reactivity. It can undergo a variety of transformations common to ketones:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Condensation Reactions: It can participate in aldol-type condensation reactions with aldehydes or other ketones under basic or acidic conditions to form α,β-unsaturated ketones (chalcones).[9]

-

Oximation: Reaction with hydroxylamine leads to the formation of the corresponding oxime.

Caption: Key reactions of the carbonyl group.

Applications in Research and Development

Substituted acetophenones are versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethoxy group in this compound makes it a particularly attractive starting material for the development of novel pharmaceuticals and agrochemicals.[2]

Pharmaceutical Synthesis

The trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, increasing its lipophilicity (which can aid in crossing biological membranes), and potentially strengthening its interaction with biological targets.[1] This compound can be used as a precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[9]

Agrochemical Development

In the agrochemical industry, the introduction of fluorine-containing moieties is a common strategy to increase the efficacy and stability of pesticides, herbicides, and fungicides.[2] The unique electronic properties of the trifluoromethoxy group can lead to enhanced biological activity. This compound can serve as a starting point for the synthesis of novel agrochemicals.

Analytical Methodologies

For quality control and reaction monitoring, reliable analytical methods are essential.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection, is a suitable method for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It can be used to identify and quantify the compound, as well as to detect any volatile impurities.

Sample Preparation for Analysis

A typical sample preparation for HPLC or GC analysis would involve dissolving a small amount of the compound in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) to a known concentration. The solution should then be filtered through a 0.45 µm syringe filter before injection into the chromatograph to remove any particulate matter.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Pictograms:

-

GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic chemistry. Its unique structural features, particularly the presence of the trifluoromethoxy group, make it an important intermediate for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. (URL: )

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. (URL: [Link])

- The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. (URL: )

- The Chemistry of 3-(Trifluoromethoxy)

-

This compound (C9H6ClF3O2). PubChemLite. (URL: [Link])

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (URL: [Link])

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. (URL: [Link])

-

Synthesis of Functionalized Acetophenone. ResearchGate. (URL: [Link])

-

Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. (URL: [Link])

-

Synthesis and chemistry of agrochemicals. Swinburne University of Technology. (URL: [Link])

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. (URL: [Link])

-

Friedel-Crafts acylation (video). Khan Academy. (URL: [Link])

-

Friedel-Crafts acylation. YouTube. (URL: [Link])

-

friedel-crafts acylation of benzene. (URL: [Link])

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (URL: [Link])

-

Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. PubMed Central. (URL: [Link])

-

ACETIC ACID 4-OXO-CYCLOHEXYL ESTER 97% | 41043-88-3. (URL: [Link])

-

(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate 97% | 1035226-84-6. (URL: [Link])

-

N-Methyl-2-(pyridin-3-yl)ethanamine 98% | 19690-13-2. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

"1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone" structure

An In-Depth Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document details its chemical structure, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation with mechanistic insights, and methods for its structural elucidation. Furthermore, it explores the compound's strategic importance as a building block in drug discovery, contextualized by the role of the trifluoromethoxy group in modern pharmaceuticals. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a substituted acetophenone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by a phenyl ring substituted with an acetyl group, a chlorine atom, and a trifluoromethoxy group. The strategic placement of these functional groups, particularly the trifluoromethoxy (-OCF₃) moiety, makes it a highly sought-after building block in the pharmaceutical and agrochemical industries.

The trifluoromethoxy group is a critical modern pharmacophore, often used as a bioisostere for other groups to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its strong electron-withdrawing nature and metabolic resistance can significantly improve a molecule's pharmacokinetic profile.[1][2] The presence of the chlorine atom and the ketone functional group provides additional handles for diverse chemical transformations, allowing for the construction of more complex molecular architectures. This guide delves into the essential technical details of this compound, from its synthesis to its application.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | 1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | [3] |

| Synonyms | 3-Chloro-4-(trifluoromethoxy)acetophenone | [4] |

| CAS Number | 129604-27-9 | [3][5] |

| Molecular Formula | C₉H₆ClF₃O₂ | [6] |

| Molecular Weight | 238.59 g/mol | [3][7] |

| Melting Point | 98-99°C | [3] |

| Boiling Point | 261°C at 760 mmHg | [3] |

| InChI Key | BUSQQCHYIYPNTO-UHFFFAOYSA-N | [6][8] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | [6] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethoxy)benzene. This reaction is a cornerstone of electrophilic aromatic substitution.[9]

Causality and Mechanistic Insight

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[10] A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride). The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized acylium ion (CH₃CO⁺).

The electron-rich aromatic ring of the 1-chloro-2-(trifluoromethoxy)benzene substrate then attacks the acylium ion electrophile. The directing effects of the substituents are critical:

-

The trifluoromethoxy group is an ortho-, para-director due to the lone pairs on the oxygen atom, despite being deactivating overall due to the electronegativity of the fluorine atoms.

-

The chloro group is also an ortho-, para-director but is deactivating.

The acylation occurs predominantly at the position para to the trifluoromethoxy group and meta to the chloro group, leading to the desired product with high regioselectivity. The carbonyl group of the resulting ketone product is strongly deactivating, which advantageously prevents further acylation reactions.[11]

Experimental Protocol

This protocol is a self-validating system based on established principles of Friedel-Crafts reactions.[9][11]

Materials:

-

1-Chloro-2-(trifluoromethoxy)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to ensure the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 1-chloro-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Neutralization: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or hexanes) or silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule. While comprehensive literature data is sparse, predicted values and data from analogous structures can provide a reliable confirmation framework.[6][12]

| Technique | Expected Observation | Interpretation |

| ¹H NMR | Singlet (~2.6 ppm, 3H)Multiplets (~7.5-8.0 ppm, 3H) | Corresponds to the acetyl (CH₃) protons.Corresponds to the three aromatic protons. |

| ¹³C NMR | Signal (~26 ppm)Signals (~120-140 ppm)Signal (~160 ppm)Signal (~196 ppm) | Acetyl methyl carbon.Aromatic carbons, including C-Cl, C-H, and C-OCF₃.Carbon attached to the OCF₃ group (quartet due to C-F coupling).Carbonyl carbon of the ketone. |

| ¹⁹F NMR | Singlet (~ -58 ppm) | Corresponds to the three equivalent fluorine atoms of the -OCF₃ group. |

| IR Spectroscopy | Strong absorption band at ~1690 cm⁻¹Bands at ~1250-1100 cm⁻¹ | Characteristic C=O (ketone) stretching vibration.Strong C-F stretching vibrations of the -OCF₃ group. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 238Isotope peak (M+2) at m/z ≈ 240 | Corresponds to the molecular weight of the compound.Confirms the presence of one chlorine atom (³⁷Cl isotope). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in providing a synthetically accessible scaffold containing the desirable trifluoromethoxy group.

Role as a Synthetic Building Block

The ketone functionality can be readily transformed into a variety of other groups. For instance, it can be:

-

Reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.

-

Converted to an oxime, which is a common feature in various bioactive molecules.[13]

-

Used in condensation reactions (e.g., aldol or Knoevenagel) to build larger carbon skeletons.

-

Transformed via α-halogenation to introduce another reactive site for nucleophilic substitution.

These subsequent modifications allow for the integration of this fluorinated phenyl moiety into larger, more complex drug candidates, such as novel kinase inhibitors, receptor antagonists, or anti-infective agents.[14]

Logical Pathway for Drug Development

Caption: Logical workflow from intermediate to drug candidate.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one. [Link]

-

American Chemical Society. Supporting Information for related compounds. [Link]

- Google Patents. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PubChem. 1-(3-Chlorophenyl)ethanone. National Center for Biotechnology Information. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

-

ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Qingmu Pharmaceutical. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. [Link]

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | 129604-27-9 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. This compound - 合成试剂 - 西典实验 [seedior.com]

- 6. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound - CAS:129604-27-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 129604-27-9 [sigmaaldrich.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rsc.org [rsc.org]

- 13. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented in two main stages: the preparation of the key starting material, 2-chloro-1-(trifluoromethoxy)benzene, followed by its conversion to the target acetophenone via a Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and strategic considerations.

Introduction

This compound (CAS No. 129604-27-9) is a substituted acetophenone derivative. The presence of the chloro and trifluoromethoxy groups on the phenyl ring makes it a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is often used as a lipophilic bioisostere for a methoxy group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. A reliable and scalable synthesis of this compound is therefore of significant interest.

The synthetic approach detailed herein is a classic two-stage process that leverages fundamental organic transformations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. The initial stage focuses on the installation of the trifluoromethoxy group onto a commercially available precursor, 2-chlorophenol. The second stage involves the introduction of the acetyl group to the substituted benzene ring via an electrophilic aromatic substitution.

Caption: Reaction scheme for the synthesis of the starting material.

Expertise & Experience: Mechanistic Insights

The conversion of a phenol to a trifluoromethoxybenzene is often achieved by first creating a trichloromethyl ether, which is then subjected to a halogen exchange reaction. The initial step involves the reaction of the phenol with a source of "CCl2", which can be generated from the disproportionation of carbon tetrachloride under specific conditions, or through the use of other reagents like tetrachloromethane in the presence of a catalyst.

The subsequent fluorination is a nucleophilic substitution where the chlorine atoms are replaced by fluorine. This is typically accomplished using strong fluorinating agents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3). [1][2]The choice of fluorinating agent depends on the scale of the reaction and the available equipment, with anhydrous HF being more common in industrial settings.

Experimental Protocol

Step 1a: Synthesis of 2-chloro-1-(trichloromethoxy)benzene

-

Materials:

-

2-Chlorophenol

-

Carbon tetrachloride (CCl4)

-

Anhydrous aluminum chloride (AlCl3) or another suitable catalyst

-

Inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chlorophenol in the inert solvent.

-

Cool the solution in an ice bath.

-

Carefully add the catalyst in portions.

-

Add carbon tetrachloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with the inert solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-(trichloromethoxy)benzene.

-

Step 1b: Synthesis of 2-chloro-1-(trifluoromethoxy)benzene

-

Materials:

-

Crude 2-chloro-1-(trichloromethoxy)benzene

-

Anhydrous hydrogen fluoride (HF) or Antimony trifluoride (SbF3)

-

(If using SbF3) Antimony pentachloride (SbCl5) as a catalyst

-

-

Procedure (using SbF3):

-

In a suitable reaction vessel (e.g., a Hastelloy autoclave for larger scales or a suitable flask for lab scale), charge the crude 2-chloro-1-(trichloromethoxy)benzene.

-

Add antimony trifluoride and a catalytic amount of antimony pentachloride.

-

Heat the mixture under an inert atmosphere, with vigorous stirring, to a temperature sufficient to drive the reaction (typically >100 °C).

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 2-chloro-1-(trifluoromethoxy)benzene.

-

| Parameter | Value |

| Starting Material | 2-Chlorophenol |

| Key Reagents | CCl4, Catalyst, SbF3/SbCl5 |

| Typical Yield (Overall) | 60-75% |

| Purification Method | Fractional Distillation |

Table 1: Summary of parameters for the synthesis of 2-chloro-1-(trifluoromethoxy)benzene.

Stage 2: Friedel-Crafts Acylation to this compound

This stage is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acetyl group onto the substituted benzene ring.

Reaction Scheme

Caption: Friedel-Crafts acylation of the starting material.

Expertise & Experience: Regioselectivity and Mechanistic Rationale

The success of a Friedel-Crafts acylation on a substituted benzene ring hinges on the directing effects of the existing substituents. In 2-chloro-1-(trifluoromethoxy)benzene, we have two substituents to consider:

-

Chloro (-Cl) group: This is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the resonance donation of its lone pair electrons, which can stabilize the arenium ion intermediate at these positions. [3]* Trifluoromethoxy (-OCF3) group: This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. It is considered a meta-director. [4][5] The acylation will occur at the position that is most activated (or least deactivated) and sterically accessible. Let's analyze the positions on the starting material, 2-chloro-1-(trifluoromethoxy)benzene:

-

Position 3: meta to the -OCF3 group and ortho to the -Cl group.

-

Position 4: meta to the -Cl group and meta to the -OCF3 group.

-

Position 5: para to the -Cl group and meta to the -OCF3 group.

-

Position 6: ortho to both the -Cl and -OCF3 groups (sterically hindered and highly deactivated).

The ortho, para-directing effect of the chlorine atom will favor substitution at positions 3 and 5. The meta-directing effect of the trifluoromethoxy group will also favor positions 3 and 5. The combination of these directing effects strongly favors substitution at either position 3 or 5. Given the structure of the target molecule, the acylation occurs at the position that becomes carbon-3 in the final product numbering, which is ortho to the chlorine and meta to the trifluoromethoxy group. This is a common outcome where the directing effects of multiple substituents are cooperative.

The reaction proceeds via the formation of a highly electrophilic acylium ion (CH3CO+) generated from the reaction of acetyl chloride with aluminum chloride. [6][7][8]This electrophile is then attacked by the pi-electron system of the benzene ring.

Experimental Protocol

-

Materials:

-

2-chloro-1-(trifluoromethoxy)benzene

-

Acetyl chloride (CH3COCl)

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (CH2Cl2) as the solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler to vent HCl gas produced during the reaction. [9] 2. Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, continue stirring for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Add a solution of 2-chloro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The rate of addition should be controlled to manage the exothermic reaction. [9] 7. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride-ketone complex. [10] 9. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a colorless to pale yellow liquid or solid.

-

| Parameter | Value |

| Starting Material | 2-chloro-1-(trifluoromethoxy)benzene |

| Key Reagents | Acetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

| Purification Method | Vacuum Distillation or Recrystallization |

Table 2: Summary of parameters for the Friedel-Crafts acylation.

Characterization Data for this compound

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Molecular Formula: C9H6ClF3O2

-

Molecular Weight: 238.59 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9-8.1 (m, 2H, Ar-H), ~7.3-7.5 (m, 1H, Ar-H), 2.6 (s, 3H, -COCH₃). (Predicted values based on similar structures). [11]* ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~196 (C=O), ~148 (C-OCF₃), ~134, ~132, ~128, ~125, ~120 (Ar-C), ~120 (q, J ≈ 257 Hz, -CF₃), ~26 (-CH₃). (Predicted values based on similar structures). [11]* ¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~ -58 to -60 (s, 3F, -OCF₃). (Predicted values based on similar structures). [11]

Safety Considerations

-

Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [10]* Acetyl chloride (CH₃COCl): Corrosive, flammable, and a lachrymator. It also reacts with water to produce HCl. All manipulations should be performed in a fume hood.

-

Hydrogen Chloride (HCl) gas: The reaction generates HCl gas, which is corrosive and toxic. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a dilute NaOH solution) to neutralize the evolved gas.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Carbon tetrachloride is toxic and an ozone-depleting substance; its use should be minimized or replaced with a safer alternative if possible. All operations should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The initial formation of 2-chloro-1-(trifluoromethoxy)benzene from 2-chlorophenol, followed by a regioselective Friedel-Crafts acylation, provides a logical and scalable route to the target compound. A thorough understanding of the directing effects of the substituents on the aromatic ring is crucial for predicting and controlling the outcome of the acylation step. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can effectively produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- Supporting Information for scientific publications containing NMR data for similar compounds.

-

Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Khan Academy. Friedel-Crafts acylation reaction. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.

-

1-Chloro-2-(trifluoromethyl)benzene. PubChem. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Friedel-crafts acylation of benzene. Chemguide. [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-. US EPA. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (Product catalog with similar compounds). [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Organic Chemistry Tutor (YouTube). [Link]

-

Preparation method of (trifluoromethoxy)benzene compound. Patsnap. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero. [Link]

-

The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

Sources

- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 2. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanone, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document elucidates the compound's precise IUPAC nomenclature, physicochemical properties, and a detailed, mechanistically-grounded synthesis protocol via Friedel-Crafts acylation. Furthermore, it explores the strategic importance of the trifluoromethoxy (-OCF₃) moiety in drug design, highlighting how this compound serves as a critical building block for developing novel bioactive molecules. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical methodologies for the synthesis, characterization, and application of this versatile ketone.

Nomenclature and Chemical Identity

The systematic name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone .[1] This name is derived by identifying the parent structure as ethanone (a two-carbon ketone). This ethanone is substituted at the 1-position with a phenyl group. The phenyl ring itself is substituted at its 3-position with a chloro group and at its 4-position with a trifluoromethoxy group, relative to the point of attachment to the ethanone moiety.

The compound is also commonly known by semi-systematic names such as 3'-Chloro-4'-(trifluoromethoxy)acetophenone.[2][3] In this convention, "acetophenone" refers to the C₆H₅C(O)CH₃ core, and the primed numbers (3' and 4') denote the positions on the phenyl ring.[4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 129604-27-9 | [1][3][5][6] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2][3][7] |

| Molecular Weight | 238.59 g/mol | [1][2][3] |

| InChI Key | BUSQQCHYIYPNTO-UHFFFAOYSA-N | [1][2][7] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | [7] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and formulation. This compound is typically a clear, colorless to slightly pale yellow liquid at room temperature.[1][2] The incorporation of the trifluoromethoxy group significantly influences its properties, particularly its lipophilicity and electronic character, which are critical for its application in drug discovery.

Table 2: Key Physicochemical Data

| Property | Value | Notes |

| Physical Form | Clear Liquid | [1][2] |

| Purity | ≥97% | Typical commercial purity[1] |

| XLogP3 | 3.6 | A measure of lipophilicity; the high value is influenced by the halogen substituents.[7] |

| Storage Temperature | Room Temperature | Should be stored sealed in a dry environment.[1][3] |

| Boiling Point | Not specified | Data not consistently available in public sources. |

| Density | Not specified | Data not consistently available in public sources. |

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 4-chloro-1-(trifluoromethoxy)benzene.[8] This reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9] The causality behind the experimental choices is rooted in activating the acylating agent and directing the substitution on the aromatic ring.

-

Generation of the Electrophile : A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required. It coordinates with the acylating agent (e.g., acetyl chloride), polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[10] This step is critical as the acylium ion is the potent electrophile that attacks the electron-rich aromatic ring.

-

Electrophilic Attack : The starting material, 4-chloro-1-(trifluoromethoxy)benzene, possesses two substituents that direct the position of the incoming acyl group. The trifluoromethoxy group (-OCF₃), despite being electron-withdrawing by induction, acts as an ortho, para-director due to resonance participation of the oxygen's lone pairs. The chloro group is also an ortho, para-director. The incoming acetyl group adds to the position ortho to the powerful activating/directing trifluoromethoxy group and meta to the chloro group, yielding the desired this compound isomer with high regioselectivity.

-

Catalyst Stoichiometry : Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst.[8][9] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product identity confirmed via standard analytical methods.

Reagents and Equipment:

-

4-Chloro-1-(trifluoromethoxy)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

Procedure:

-

Setup : Under a nitrogen atmosphere, charge a dry round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition : Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

Substrate Addition : To this mixture, add a solution of 4-chloro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching : Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and quenches the reaction.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of the acetyl methyl group (a singlet around 2.6 ppm) and the aromatic protons with characteristic splitting patterns and chemical shifts. ¹⁹F NMR will show a singlet for the -OCF₃ group, confirming its presence. ¹³C NMR provides data on the number and type of carbon atoms.

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (m/z = 238.59) and provide a fragmentation pattern that can be used to verify the structure.[7]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of the final product, typically achieving >97% for commercial-grade material.

Analytical Workflow Diagram

Caption: Standard analytical workflow for product validation.

Core Applications in Research and Drug Development

The true value of this compound lies in its role as a highly functionalized building block for creating more complex molecules with potential therapeutic activity.

The Strategic Role of the Trifluoromethoxy (-OCF₃) Group

The -OCF₃ group is increasingly utilized in medicinal chemistry as a "super-methoxy" group. Its unique electronic properties and steric profile impart several advantages over a traditional methoxy (-OCH₃) group.[11]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes, which is a common metabolic pathway for methoxy groups. This can significantly increase a drug's half-life and bioavailability.[11]

-

Increased Lipophilicity : The fluorine atoms increase the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and the blood-brain barrier.[11]

-

Modulation of pKa : The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and potentially improving receptor binding or cell permeability.

-

Conformational Effects : The steric bulk of the -OCF₃ group can influence the molecule's overall conformation, locking it into a bioactive shape that enhances its interaction with a biological target.

A Versatile Chemical Intermediate

The ketone functional group in this compound serves as a versatile chemical handle for a wide array of subsequent reactions, including:

-